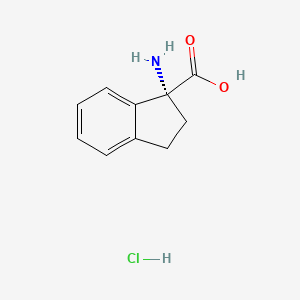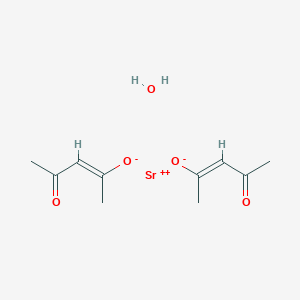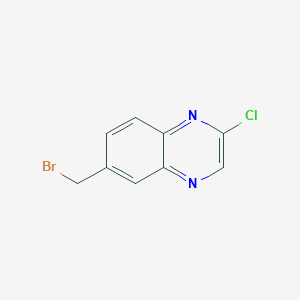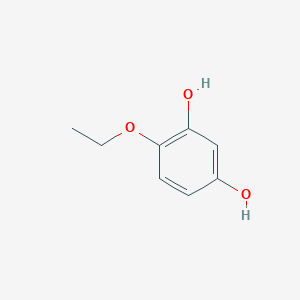
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde typically involves the formation of the benzoxaborole ring followed by the introduction of the acetaldehyde group. One common method includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. Subsequent functionalization with appropriate aldehyde reagents under controlled conditions yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.
Major Products
Oxidation: Formation of benzoxaborole ketones or aldehydes.
Reduction: Formation of benzoxaborole alcohols.
Substitution: Formation of substituted benzoxaborole derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde involves its interaction with biological targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This property is particularly useful in the development of antifungal and antibacterial agents .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: A benzoxaborole used for treating atopic dermatitis.
Tavaborole: Another benzoxaborole used for treating onychomycosis.
Uniqueness
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
1268335-31-4 |
|---|---|
Fórmula molecular |
C9H9BO3 |
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-5-4-7-2-1-3-8-6-13-10(12)9(7)8/h1-3,5,12H,4,6H2 |
Clave InChI |
HEKWNMOBRMDXKG-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)




![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)


![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
